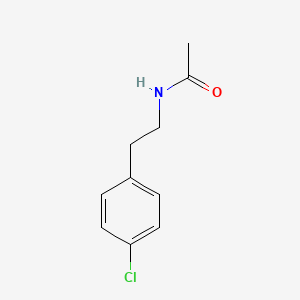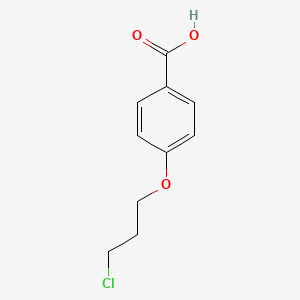
Edds
描述
L-Aspartic acid, N,N’-1,2-ethanediylbis- is a compound with the molecular formula C10H13N2Na3O8. It is also known as trisodium ethylenediamine disuccinate. This compound is a derivative of L-aspartic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
L-Aspartic acid, N,N’-1,2-ethanediylbis- is synthesized through the condensation of ethylenediamine and succinic acid, followed by the addition of sodium hydroxide to form the trisodium salt. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of L-Aspartic acid, N,N’-1,2-ethanediylbis- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization or filtration to remove impurities .
化学反应分析
Types of Reactions
L-Aspartic acid, N,N’-1,2-ethanediylbis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are more prevalent, where one or more functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of L-Aspartic acid, N,N’-1,2-ethanediylbis- include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of L-Aspartic acid, N,N’-1,2-ethanediylbis- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
科学研究应用
L-Aspartic acid, N,N’-1,2-ethanediylbis- has a wide range of scientific research applications, including:
作用机制
The mechanism of action of L-Aspartic acid, N,N’-1,2-ethanediylbis- primarily involves its ability to chelate metal ions. By binding to metal ions such as calcium and iron, it prevents these ions from participating in undesirable reactions. This chelation process is crucial in various applications, including stabilizing formulations and enhancing the efficacy of active ingredients .
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in various industrial applications.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating abilities and used in medical and industrial applications.
Uniqueness
L-Aspartic acid, N,N’-1,2-ethanediylbis- is unique due to its specific structure, which allows for effective chelation of metal ions while being biodegradable and less toxic compared to some other chelating agents. This makes it a preferred choice in applications where environmental and safety considerations are paramount .
属性
CAS 编号 |
186459-75-6 |
|---|---|
分子式 |
C10H16N2O8 |
分子量 |
292.24 g/mol |
IUPAC 名称 |
2-[2-(1,2-dicarboxyethylamino)ethylamino]butanedioic acid |
InChI |
InChI=1S/C10H16N2O8/c13-7(14)3-5(9(17)18)11-1-2-12-6(10(19)20)4-8(15)16/h5-6,11-12H,1-4H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
InChI 键 |
VKZRWSNIWNFCIQ-UHFFFAOYSA-N |
规范 SMILES |
C(CNC(CC(=O)O)C(=O)O)NC(CC(=O)O)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2,4-dimethyl-5-[(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid](/img/structure/B8803621.png)
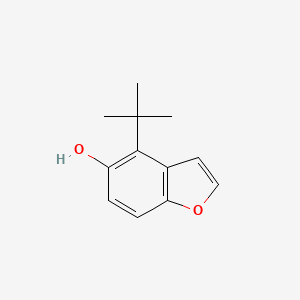
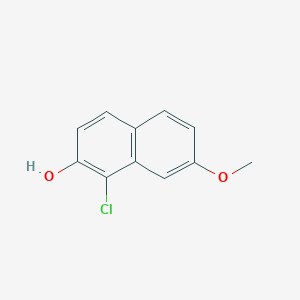
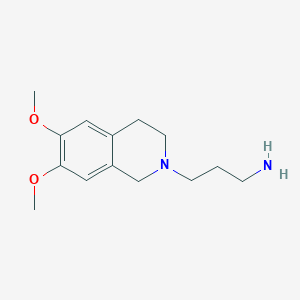
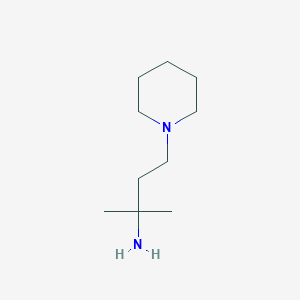
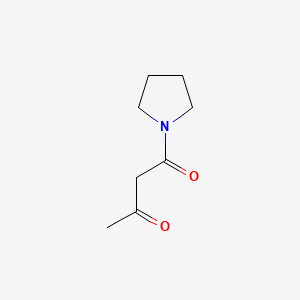

![Ethyl 4-(4-methylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B8803675.png)
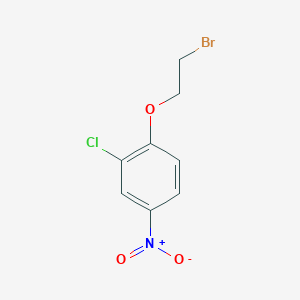
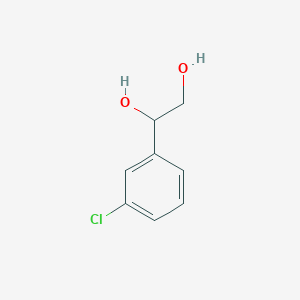
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B8803700.png)

